A 779
Overview
Description
This compound is known for its ability to inhibit the effects of angiotensin-(1-7), a peptide hormone that plays a crucial role in the regulation of cardiovascular functions . A-779 has been widely used in scientific research to study the physiological and pathological roles of the angiotensin-(1-7) receptor.
Mechanism of Action
Target of Action
The primary target of A-779 is the Mas receptor , a G-protein coupled receptor . The Mas receptor is an Ang1-7 receptor, distinct from the classical AngII receptor .
Mode of Action
A-779 acts as a specific antagonist of the Mas receptor . It inhibits the effect of Ang-(1-7), which suppresses the proliferating cell nuclear antigen (PCNA) protein expression up-regulated by Ang II .
Biochemical Pathways
The inhibition of the Ang1-7 cascade by A-779 significantly eradicates captopril protective effects on bone metabolism, mineralization, and micro-structure . It also restores OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulates OPG expression and ACE-2/Ang1-7/Mas pathway .
Result of Action
A-779 has been shown to have significant effects on cellular processes. It inhibits the effect of Ang-(1-7), which suppresses the proliferating cell nuclear antigen (PCNA) protein expression up-regulated by Ang II . A-779 alone has no effect to induce proliferation and migration of vsmcs .
Biochemical Analysis
Biochemical Properties
A-779 interacts with the Mas receptor, a G protein-coupled receptor that mediates the effects of angiotensin (1-7). By binding to the Mas receptor, A-779 inhibits the downstream signaling pathways activated by angiotensin (1-7). This interaction prevents the release of arachidonic acid and other secondary messengers, thereby modulating various physiological processes. The compound does not compete with angiotensin I and II receptor agonists for binding, indicating its specificity for the Mas receptor .
Cellular Effects
A-779 has been shown to influence various cellular processes, particularly in cardiovascular and renal cells. It inhibits the antidiuretic effects of angiotensin (1-7) in water-loaded rats, leading to increased urine flow rate and sodium excretion . Additionally, A-779 affects cell signaling pathways by inhibiting the release of arachidonic acid from cells transfected with the Mas receptor. This inhibition impacts gene expression and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of A-779 involves its binding to the Mas receptor, which prevents the activation of downstream signaling pathways by angiotensin (1-7). This inhibition leads to a decrease in the release of secondary messengers such as arachidonic acid. Furthermore, A-779 does not affect the basal mean arterial pressure, indicating its selective action on angiotensin (1-7)-induced responses . The compound’s specificity for the Mas receptor is crucial for its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-779 have been observed to change over time. The compound is stable under various conditions, maintaining its inhibitory effects on the Mas receptor. Long-term studies have shown that A-779 can consistently inhibit the antidiuretic effects of angiotensin (1-7) without significant degradation . These findings suggest that A-779 is a reliable antagonist for long-term experimental and therapeutic use.
Dosage Effects in Animal Models
The effects of A-779 vary with different dosages in animal models. At low doses, A-779 effectively inhibits the antidiuretic effects of angiotensin (1-7) without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in renal function and electrolyte balance . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
A-779 is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes and cofactors that modulate the activity of angiotensin (1-7). By inhibiting the Mas receptor, A-779 affects the metabolic flux and levels of metabolites associated with the RAS . This interaction is crucial for understanding the compound’s therapeutic potential and its impact on metabolic processes.
Transport and Distribution
Within cells and tissues, A-779 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of A-779 in target tissues, enhancing its inhibitory effects on the Mas receptor . Understanding the transport and distribution mechanisms of A-779 is essential for optimizing its therapeutic efficacy.
Subcellular Localization
A-779 is localized in specific subcellular compartments where it exerts its inhibitory effects on the Mas receptor. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the receptor . This subcellular localization is critical for the compound’s function and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-779 involves multiple steps, starting from the appropriate amino acid precursors. The process typically includes peptide coupling reactions, which are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods: Industrial production of A-779 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated peptide synthesizers and large-scale purification techniques ensures the efficient production of A-779 for research purposes .
Chemical Reactions Analysis
Types of Reactions: A-779 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its stable peptide structure .
Common Reagents and Conditions:
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Hydrolysis: Acidic or basic conditions, depending on the specific peptide bonds targeted.
Major Products: The major product of the synthesis is A-779 itself, with high purity achieved through HPLC purification. By-products may include unreacted amino acids or incomplete peptide chains .
Scientific Research Applications
A-779 has a wide range of applications in scientific research:
Chemistry: Used to study the binding affinity and specificity of the angiotensin-(1-7) receptor.
Industry: Utilized in the development of new drugs targeting the renin-angiotensin system.
Comparison with Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Telmisartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Uniqueness of A-779: A-779 is unique in its selective antagonism of the angiotensin-(1-7) receptor, distinguishing it from other angiotensin receptor blockers that primarily target the angiotensin II receptors. This specificity makes A-779 a valuable tool for studying the distinct physiological roles of the angiotensin-(1-7) receptor .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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